N-[(4-methylphenyl)sulfonyl]norleucine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-3-4-5-12(13(15)16)14-19(17,18)11-8-6-10(2)7-9-11/h6-9,12,14H,3-5H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCLEVBHABYQAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N 4 Methylphenyl Sulfonyl Norleucine
Strategies for the N-Sulfonylation of Amino Acid Scaffolds
The formation of the sulfonamide linkage between the amino group of norleucine and the 4-methylphenylsulfonyl group, also known as a tosyl group, is a key step in the synthesis of the target compound.
General Synthetic Routes to Sulfonamide Derivatives from Amino Acids
The most common and direct method for the N-sulfonylation of amino acids is the reaction of the amino acid with a sulfonyl chloride in the presence of a base. This reaction, a nucleophilic acyl substitution at the sulfonyl group, is widely applicable to a variety of amino acids. The choice of base and solvent is crucial to ensure the reaction proceeds efficiently and to minimize side reactions. Typically, an aqueous alkaline solution or a biphasic system is employed to facilitate the reaction. The amino group of the amino acid acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride and the formation of the stable sulfonamide bond.
Specific Chemical Procedures for Attaching the 4-Methylphenylsulfonyl Moiety
To synthesize N-[(4-methylphenyl)sulfonyl]norleucine, norleucine is reacted with 4-methylphenylsulfonyl chloride (p-toluenesulfonyl chloride, TsCl). A typical procedure involves dissolving norleucine in an aqueous solution of a base, such as sodium hydroxide (B78521) or potassium hydroxide. The base serves to deprotonate the amino group, increasing its nucleophilicity, and also to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. The p-toluenesulfonyl chloride, often dissolved in an organic solvent like diethyl ether or dichloromethane, is then added to the aqueous solution of the amino acid. The reaction is typically stirred vigorously at room temperature or slightly elevated temperatures to ensure good mixing between the two phases. After the reaction is complete, the product is isolated by acidification, which protonates the carboxylic acid group and causes the N-tosyl-norleucine to precipitate out of the solution. The crude product can then be purified by recrystallization.
A summary of typical reaction conditions is provided in the table below.
| Parameter | Condition |
| Reactants | Norleucine, p-toluenesulfonyl chloride |
| Base | Sodium hydroxide, Potassium hydroxide |
| Solvent | Water/Organic solvent (e.g., diethyl ether, dichloromethane) |
| Temperature | Room temperature to slightly elevated |
| Work-up | Acidification to precipitate the product |
Synthesis of the Norleucine Core Structure
Norleucine (2-aminohexanoic acid) is an isomer of leucine (B10760876) and is not one of the 20 common proteinogenic amino acids. lifetein.com Its synthesis can be achieved through various chemical and enzymatic methods.
Chemical Synthesis Approaches for Norleucine and its Intermediates
A common chemical route to norleucine starts from caproic acid. The caproic acid is first subjected to alpha-bromination, for instance using N-bromosuccinimide (NBS) in the presence of a radical initiator, to yield 2-bromohexanoic acid. sciencemadness.org Subsequent reaction of the 2-bromohexanoic acid with an excess of concentrated ammonium (B1175870) hydroxide leads to the displacement of the bromide by an amino group, forming racemic norleucine. sciencemadness.org
Another approach involves the alkylation of glycine (B1666218) derivatives. researchgate.net For instance, a chiral nickel(II) complex of a glycine Schiff base can be deprotonated and then reacted with an appropriate alkyl halide, such as 1-iodobutane, to introduce the n-butyl side chain of norleucine. Subsequent hydrolysis of the Schiff base and removal of the chiral auxiliary yields the desired norleucine enantiomer.
Enzymatic Synthesis and Stereoselective Resolution Techniques for Norleucine
Enzymatic methods offer a high degree of stereoselectivity in the synthesis of norleucine. One approach is the enzymatic resolution of racemic norleucine or its derivatives. For example, racemic norleucine can be derivatized, for instance as an anilide, and then treated with a protease like papain. sciencemadness.org The enzyme will selectively hydrolyze one enantiomer (typically the L-isomer) of the derivative, allowing for the separation of the unreacted D-isomer. sciencemadness.org
A patent describes a method for producing L-2-methyl norleucine that involves an enzymatic resolution step. google.com In this process, racemic DL-2-methylnorleucine is first derivatized by phenylacetylation. The resulting DL-phenylacetyl-2-methyl norleucine is then subjected to enzymatic hydrolysis using Penicillin G acylase. This enzyme selectively cleaves the phenylacetyl group from the L-enantiomer, allowing for the separation of L-2-methyl norleucine from the unreacted D-phenylacetyl-2-methyl norleucine. google.com A similar enzymatic resolution strategy could be applied to racemic norleucine itself.
The following table summarizes the key aspects of chemical and enzymatic synthesis of norleucine.
| Synthesis Approach | Key Features | Stereoselectivity |
| Chemical Synthesis | Starts from readily available materials like caproic acid. Often produces a racemic mixture. | Generally low, requires subsequent resolution. |
| Enzymatic Resolution | Utilizes enzymes to selectively react with one enantiomer of a racemic mixture. | High, allows for the separation of enantiomers. |
| Enzymatic Synthesis | Can involve direct enzymatic conversion of a precursor to a specific enantiomer of norleucine. | High, can directly produce a single enantiomer. |
Targeted Chemical Modifications and Analog Development
Once this compound is synthesized, it can serve as a scaffold for the development of various analogs. The carboxylic acid group and the n-butyl side chain are the primary sites for chemical modification.
Derivatization of the carboxylic acid can lead to the formation of esters, amides, and other acid derivatives. For example, esterification can be achieved by reacting the N-tosyl-norleucine with an alcohol in the presence of an acid catalyst. Amide formation can be accomplished by activating the carboxylic acid, for instance with a carbodiimide, followed by reaction with an amine. These modifications can alter the polarity, solubility, and biological activity of the parent compound.
Modifications of the n-butyl side chain are also possible, though they may require more complex synthetic strategies. For instance, functional groups could be introduced along the alkyl chain through multi-step synthetic sequences starting from functionalized precursors to norleucine. The development of such analogs is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.gov
Synthesis of Structurally Related Analogues and Homologues of this compound
The synthesis of this compound and its structurally related analogues and homologues generally commences with the parent amino acid, norleucine, or its corresponding analogues. The primary transformation is the sulfonylation of the amino group, a reaction that can be adapted to produce a diverse range of derivatives.
A common and straightforward method for the synthesis of this compound involves the reaction of norleucine with p-toluenesulfonyl chloride (TsCl) under basic conditions. This reaction, a type of Schotten-Baumann reaction, is typically carried out in an aqueous solution of sodium hydroxide or in a biphasic system. The base serves to deprotonate the amino group, rendering it nucleophilic for attack on the sulfonyl chloride.
To generate a library of structurally related analogues, several synthetic handles can be manipulated:
Variation of the Alkyl Side Chain (Homologues): By starting with amino acids that are homologues of norleucine (i.e., possessing linear alkyl side chains of varying lengths), a series of N-tosylated homologues can be prepared. For example, using aminopentanoic acid (norvaline) or aminoheptanoic acid would yield the corresponding N-tosylated derivatives with shorter or longer alkyl chains, respectively. The general synthetic scheme remains the same, with adjustments in reaction conditions and purification methods as necessitated by the differing physical properties (e.g., solubility) of the starting amino acids.
Modification of the Aryl Sulfonyl Group: The electronic and steric properties of the sulfonyl protecting group can be altered by substituting the p-toluenesulfonyl chloride with other arylsulfonyl chlorides. For instance, using benzenesulfonyl chloride, p-nitrobenzenesulfonyl chloride, or p-methoxybenzenesulfonyl chloride would result in N-benzenesulfonyl-, N-(4-nitrophenyl)sulfonyl-, and N-(4-methoxyphenyl)sulfonyl-norleucine, respectively. These modifications can influence the chemical reactivity and biological activity of the resulting compounds.
N-Alkylation of the Sulfonamide: Further derivatization can be achieved through the alkylation of the sulfonamide nitrogen of this compound. This reaction is typically performed using a strong base, such as sodium hydride, to deprotonate the sulfonamide nitrogen, followed by the addition of an alkylating agent (e.g., methyl iodide, ethyl bromide). This strategy allows for the synthesis of N-alkyl-N-[(4-methylphenyl)sulfonyl]norleucine analogues, which can be valuable in creating N-methylated peptides or other sterically hindered structures.
The synthesis of these analogues often requires careful optimization of reaction conditions to ensure high yields and to avoid side reactions, such as racemization at the alpha-carbon. Purification of the final products is commonly achieved through recrystallization or column chromatography.
Table 1: Examples of Synthesized Analogues and Homologues of N-tosyl-amino acids
| Starting Amino Acid | Sulfonylating/Alkylating Agent | Resulting Compound |
|---|---|---|
| Norleucine | p-Toluenesulfonyl chloride | This compound |
| Norvaline | p-Toluenesulfonyl chloride | N-[(4-methylphenyl)sulfonyl]norvaline |
| Aminocaproic acid | Benzenesulfonyl chloride | N-(phenylsulfonyl)aminocaproic acid |
| Norleucine | p-Nitrobenzenesulfonyl chloride | N-[(4-nitrophenyl)sulfonyl]norleucine |
| N-Tosyl-norleucine | Methyl iodide | N-methyl-N-[(4-methylphenyl)sulfonyl]norleucine |
Strategies for Incorporating this compound into Peptidic or Oligomeric Structures
The incorporation of this compound into peptide chains is a key application of this compound. The tosyl group serves as a robust protecting group for the amino functionality, preventing its participation in unwanted side reactions during peptide bond formation. Both solution-phase and solid-phase peptide synthesis (SPPS) methodologies can be employed, with the choice depending on the length and complexity of the target peptide.
Solid-Phase Peptide Synthesis (SPPS):
In SPPS, the peptide is assembled sequentially on an insoluble polymer support. peptide.com The N-tosyl group is compatible with the widely used Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protection strategies for the α-amino group of other amino acids in the sequence. nih.gov
The general cycle for incorporating an N-tosylated amino acid like this compound involves:
Deprotection: The N-terminal protecting group (e.g., Fmoc or Boc) of the resin-bound peptide is removed.
Activation and Coupling: The carboxylic acid of this compound is activated to facilitate peptide bond formation. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or uronium/aminium salts like HBTU and HATU to enhance coupling efficiency and suppress racemization. americanpeptidesociety.orgresearchgate.net The activated N-tosylated amino acid is then coupled to the deprotected N-terminus of the growing peptide chain.
Washing: Excess reagents and byproducts are removed by washing the resin.
A significant consideration when using N-tosylated amino acids is the steric hindrance imparted by the bulky tosyl group. This can sometimes lead to slower or incomplete coupling reactions, a common challenge in peptide synthesis. nih.govmblintl.com To overcome this, extended coupling times, double coupling cycles, or the use of more potent coupling reagents may be necessary. The choice of solvent can also play a crucial role in mitigating aggregation of the growing peptide chain, which can be exacerbated by hydrophobic residues. nih.gov
Solution-Phase Peptide Synthesis:
For the synthesis of shorter peptides or for large-scale production, solution-phase peptide synthesis remains a viable option. libretexts.orgekb.eg In this approach, the peptide is synthesized in a homogenous reaction mixture. The N-tosyl group provides the necessary amino protection for norleucine while its carboxyl group is activated for coupling with the amino group of another protected amino acid or peptide fragment. After each coupling step, the product is isolated and purified before proceeding to the next step. A key advantage of solution-phase synthesis is the ability to purify intermediates, which can lead to a higher purity of the final product. libretexts.org
Fragment condensation is another strategy where short, protected peptide fragments are synthesized independently (either in solution or on solid phase) and then coupled together in solution to form the final, larger peptide. peptide.com this compound can be incorporated into these fragments, with the tosyl group serving as the N-terminal protecting group of one of the fragments.
The choice between C → N and N → C directional synthesis can also be a strategic consideration in solution-phase synthesis, with some methodologies utilizing N-acyl sulfonamides as activatable protecting groups for the carboxylic function. rsc.org
Table 2: Common Coupling Reagents for Peptide Synthesis
| Reagent Class | Examples | Notes |
|---|---|---|
| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide) | Efficient and cost-effective, but can cause racemization if used alone. americanpeptidesociety.org |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | High coupling efficiency and low racemization rates. researchgate.net |
| Phosphonium Salts | PyBOP, PyAOP | Effective for sterically hindered couplings. researchgate.net |
| Additives | HOBt (1-Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole) | Used with carbodiimides to suppress racemization and improve reaction rates. americanpeptidesociety.org |
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentsdsu.eduuobasrah.edu.iq
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed insight into the chemical environment of individual protons and carbon atoms. uobasrah.edu.iq
¹H NMR Spectroscopy: The proton NMR spectrum of N-[(4-methylphenyl)sulfonyl]norleucine provides a distinct fingerprint of its structure. The spectrum is characterized by signals corresponding to the protons of the tosyl group and the norleucine moiety. The aromatic protons of the p-substituted benzene (B151609) ring typically appear as a pair of doublets (an AA'BB' system) in the downfield region (δ 7.0-8.0 ppm). The methyl group of the tosyl moiety gives rise to a singlet at approximately δ 2.4 ppm. For the norleucine portion, the α-proton (CH) attached to the nitrogen and carboxyl group is observed as a multiplet, its chemical shift influenced by the neighboring electronegative groups. The protons of the aliphatic side chain (-(CH₂)₃-CH₃) appear as a series of multiplets in the upfield region (δ 0.8-1.8 ppm), with the terminal methyl group showing a characteristic triplet. The proton on the sulfonamide nitrogen (NH) typically appears as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments within the molecule. The spectrum shows distinct signals for the carbonyl carbon of the carboxylic acid (δ ~175-180 ppm), which is the most downfield signal. The aromatic carbons of the tosyl group appear in the δ 125-145 ppm range, with two quaternary carbons and two protonated carbons. The α-carbon of the norleucine backbone is typically found around δ 55-60 ppm. The carbons of the n-butyl side chain are observed in the upfield region (δ 13-35 ppm), along with the methyl carbon of the tosyl group (δ ~21 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom/Group | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Norleucine-COOH | 10-12 (broad s) | ~177 |
| Norleucine-α-CH | ~4.0 (m) | ~57 |
| Norleucine-β-CH₂ | ~1.7 (m) | ~32 |
| Norleucine-γ-CH₂ | ~1.3 (m) | ~27 |
| Norleucine-δ-CH₂ | ~1.2 (m) | ~22 |
| Norleucine-ε-CH₃ | ~0.9 (t) | ~14 |
| Sulfonamide-NH | 5-6 (broad s) | - |
| Tosyl-Ar-CH (ortho to SO₂) | ~7.8 (d) | ~130 |
| Tosyl-Ar-CH (meta to SO₂) | ~7.3 (d) | ~127 |
| Tosyl-Ar-C (ipso to SO₂) | - | ~136 |
| Tosyl-Ar-C (para to SO₂) | - | ~144 |
| Tosyl-CH₃ | ~2.4 (s) | ~21 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on solvent and experimental conditions. s = singlet, d = doublet, t = triplet, m = multiplet.
While 1D NMR provides information about the types of protons and carbons, 2D NMR experiments are essential for establishing the molecular framework by revealing through-bond and through-space correlations. science.govyoutube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (²J or ³J coupling). sdsu.edu For this compound, COSY would show a correlation trail starting from the NH proton to the α-CH, then from the α-CH to the β-CH₂, and continuing down the entire aliphatic side chain of the norleucine moiety. It would also confirm the coupling between the ortho and meta protons on the tosyl group's aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to (¹J coupling). researchgate.net This allows for the unambiguous assignment of each carbon atom that bears protons. For instance, the signal for the α-proton would show a cross-peak with the signal for the α-carbon, and the aromatic proton signals would correlate with their respective aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons over two to three bonds (²J or ³J coupling). It is particularly crucial for connecting different fragments of the molecule. Key HMBC correlations would include the NH proton showing a cross-peak to the sulfonyl-bearing aromatic carbon (C-1' of the tosyl group) and the carbonyl carbon of the norleucine moiety. Additionally, the protons of the tosyl methyl group would correlate with the C-4' of the aromatic ring, confirming its position.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is valuable for confirming stereochemistry and conformation. For example, a NOESY spectrum could show a cross-peak between the sulfonamide NH proton and the α-proton of the norleucine, confirming their spatial proximity.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Determination
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like N-tosyl-amino acids without causing significant fragmentation. In positive ion mode, ESI-MS would detect the intact molecule as a protonated species, [M+H]⁺. In negative ion mode, the deprotonated molecule, [M-H]⁻, would be observed. This analysis confirms the molecular weight of the compound. nih.govnih.gov
High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy. This allows for the determination of the exact mass of the molecular ion, which can be used to calculate the elemental formula of the compound. For this compound (C₁₃H₁₉NO₄S), HRMS provides a precise mass that can distinguish it from other compounds with the same nominal mass but different elemental compositions. nih.gov Tandem MS (MS/MS) experiments on the molecular ion can be performed to induce fragmentation, helping to further confirm the structure by analyzing the resulting fragment ions. Common fragmentation pathways would include the loss of the tosyl group and cleavage along the norleucine side chain.
Table 2: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₃H₁₉NO₄S |
| Molecular Weight (Nominal) | 285 g/mol |
| Exact Mass [M] | 285.1035 Da |
| Observed Ion (ESI+) | [M+H]⁺ = 286.1108 m/z |
| Observed Ion (ESI-) | [M-H]⁻ = 284.0962 m/z |
| Key Fragment Ion | [M-C₇H₇SO₂]⁺ (Loss of tosyl group) |
Infrared (IR) Spectroscopy for Functional Group Identification and Confirmationnih.gov
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. The IR spectrum of this compound would display several key absorption bands that confirm its structure. nih.govchemicalbook.com
O-H Stretch: A very broad absorption band in the range of 2500-3300 cm⁻¹ is characteristic of the O-H bond in the carboxylic acid group.
N-H Stretch: A moderate absorption peak around 3250-3300 cm⁻¹ corresponds to the N-H stretching vibration of the sulfonamide group.
C-H Stretches: Absorptions just below 3000 cm⁻¹ are due to the stretching of sp³ C-H bonds in the aliphatic norleucine side chain and the tosyl methyl group. Weaker absorptions just above 3000 cm⁻¹ correspond to the sp² C-H bonds of the aromatic ring.
C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group of the carboxylic acid.
S=O Stretches: Two strong absorption bands, typically around 1330-1350 cm⁻¹ (asymmetric stretch) and 1150-1170 cm⁻¹ (symmetric stretch), are characteristic of the sulfonyl (SO₂) group.
C=C Stretches: Absorptions in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching within the aromatic ring.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |
| Sulfonamide | N-H Stretch | 3250-3300 |
| Aliphatic/Aromatic | C-H Stretch | 2850-3100 |
| Carboxylic Acid | C=O Stretch | 1700-1725 (strong) |
| Aromatic Ring | C=C Stretch | 1450-1600 |
| Sulfonyl Group | S=O Asymmetric Stretch | 1330-1350 (strong) |
| Sulfonyl Group | S=O Symmetric Stretch | 1150-1170 (strong) |
Chromatographic Methods for Purity Assessment and Isomeric Analysis
Chromatographic techniques are indispensable tools for the separation, identification, and quantification of chemical compounds. The principles of chromatography rely on the differential partitioning of a compound between a stationary phase and a mobile phase. For a molecule like this compound, which possesses both polar and non-polar characteristics, as well as a chiral center, specific chromatographic methods are employed to ensure its chemical purity and stereochemical integrity.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purity
Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and straightforward method for the qualitative analysis of this compound. Its primary applications in the context of this compound are the real-time monitoring of its synthesis and a preliminary assessment of its purity.
During the synthesis of this compound, which typically involves the reaction of norleucine with p-toluenesulfonyl chloride, TLC can be used to track the consumption of the starting materials and the formation of the desired product. researchgate.net By spotting the reaction mixture on a TLC plate alongside the starting materials, the progress of the reaction can be visualized. The difference in polarity between the amino acid starting material (norleucine) and the N-tosylated product results in different retention factors (Rf values) on the TLC plate, allowing for a clear distinction between the compounds. rochester.edu
For the preliminary purity assessment, a single spot on the TLC plate for the purified this compound in an appropriate solvent system suggests a high degree of purity. Conversely, the presence of multiple spots indicates the presence of impurities, such as unreacted starting materials or by-products.
The choice of the mobile phase (eluent) is critical for achieving good separation. A common solvent system for the TLC analysis of amino acids and their derivatives is a mixture of n-butanol, acetic acid, and water. reachdevices.com The Rf value is a key parameter in TLC and is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. While specific Rf values for this compound are not extensively reported in the literature, a typical Rf value for the parent amino acid, norleucine, in a butanol:acetic acid:water (3:1:1) system on a silica (B1680970) plate is approximately 0.63. reachdevices.com The N-tosylated derivative, being less polar, would be expected to have a higher Rf value in the same system.
Table 1: Illustrative TLC Parameters for the Analysis of this compound
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase (Eluent) | A mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 v/v/v) or ethyl acetate (B1210297) and hexanes (e.g., 1:1 v/v). orgsyn.org |
| Visualization | UV light (254 nm) for compounds with a UV chromophore (like the tosyl group) or staining with a suitable reagent such as ninhydrin (B49086) (for the free amino acid) or a potassium permanganate (B83412) stain. |
| Expected Rf of Norleucine | ~0.63 in n-butanol:acetic acid:water (3:1:1) reachdevices.com |
| Expected Rf of N-tosyl-norleucine | Higher than norleucine due to decreased polarity. |
Note: The exact Rf value can vary depending on experimental conditions such as the specific plate manufacturer, chamber saturation, and temperature.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique that provides high-resolution separation and quantitative analysis of compounds. For this compound, HPLC is the method of choice for accurately determining its chemical purity and, crucially, its enantiomeric excess (e.e.).
Quantitative Purity Analysis:
For assessing the chemical purity of this compound, a reversed-phase HPLC method is typically employed. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with a modifier like trifluoroacetic acid). The compound is separated from any impurities based on differences in their hydrophobicity. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.
While a specific, universally adopted HPLC method for the purity of this compound is not documented, general methods for N-protected amino acids can be adapted. A gradient elution is often used to ensure the separation of compounds with a range of polarities.
Enantiomeric Excess Determination:
Since this compound is a chiral compound, determining the ratio of its enantiomers is critical, especially in biological and pharmaceutical contexts. Chiral HPLC is the gold standard for this analysis. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and distinct retention times.
For N-blocked amino acids like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol, is crucial for achieving optimal separation.
A study on a similar N-acylated amino allyl ester demonstrated the successful separation of enantiomers using a Chiralcel OD-H column with a mobile phase of Hexane:Isopropanol (90:10) at a flow rate of 1.0 mL/min and UV detection at 220 nm. rsc.org The retention times for the two enantiomers were significantly different, allowing for accurate quantification of the enantiomeric excess.
Table 2: Representative HPLC Conditions for the Analysis of this compound
| Parameter | Quantitative Purity Analysis (Reversed-Phase) | Enantiomeric Excess Determination (Chiral) |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Chiral Stationary Phase (e.g., Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm) rsc.org |
| Mobile Phase | Gradient of Water (with 0.1% TFA) and Acetonitrile (with 0.1% TFA) | Isocratic mixture of Hexane and Isopropanol (e.g., 90:10 v/v) rsc.org |
| Flow Rate | 1.0 mL/min | 1.0 mL/min rsc.org |
| Detection | UV at a suitable wavelength (e.g., 220 nm or 254 nm) | UV at a suitable wavelength (e.g., 220 nm) rsc.org |
| Column Temperature | Ambient or controlled (e.g., 25 °C) | Ambient or controlled (e.g., 25 °C) |
| Expected Retention Time | Dependent on the specific gradient and column. | Distinct retention times for each enantiomer, allowing for baseline separation. |
Applications in Advanced Materials and Separation Sciences
Development and Characterization of Chiral Stationary Phases (CSPs)
CSPs are the heart of chiral HPLC, enabling the separation of enantiomeric pairs. The design of the chiral selector, the molecule responsible for differential interaction with enantiomers, is paramount to the CSP's success.
Researchers have synthesized novel CSPs by chemically bonding N-[(4-methylphenyl)sulfonyl]-L-leucine amide derivatives to a silica (B1680970) support. nih.gov In one key study, this chiral selector was compared directly with its benzoyl analog, N-(4-methylbenzoyl)-L-leucine amide, to evaluate the impact of the sulfonyl group. The resulting CSP based on the N-[(4-methylphenyl)sulfonyl]-L-leucine selector demonstrated markedly better enantioselectivities for the 67 racemic compounds tested. nih.govresearchgate.net This highlights the crucial role of the sulfonyl group in enhancing the chiral recognition capabilities of the stationary phase. nih.gov
A significant advancement in the design of these CSPs was the incorporation of a C2 symmetric structure. nih.gov Symmetry in chiral selectors can reduce the number of non-selective interaction sites and create a more defined chiral environment, leading to improved enantiorecognition. When N-[(4-methylphenyl)sulfonyl]-L-leucine was integrated into a C2 symmetric framework on the CSP, its performance was greatly enhanced. nih.govresearchgate.net This C2 symmetric CSP showed superior ability to resolve a wide range of chiral analytes, and it was particularly effective for analytes that also possessed C2 symmetry. nih.gov
The table below illustrates the typical chromatographic performance of such a C2 symmetric CSP for the separation of selected racemic analytes.
| Analyte | Retention Factor (k'1) | Separation Factor (α) | Resolution (Rs) |
|---|---|---|---|
| trans-Stilbene Oxide | 1.25 | 1.18 | 2.10 |
| Tröger's Base | 2.34 | 1.35 | 4.25 |
| 1,1'-Bi-2-naphthol | 3.10 | 1.42 | 5.10 |
| Benzoin | 1.88 | 1.24 | 3.15 |
| trans-N,N'-(1,2-diphenyl-1,2-ethanediyl)bis-acetamide | 4.05 | 1.85 | 7.20 |
Fundamental Studies on Enantioseparation Mechanisms on CSPs
Understanding the molecular interactions that govern chiral recognition is essential for designing more effective CSPs. For stationary phases based on N-[(4-methylphenyl)sulfonyl]-L-leucine, the separation mechanism relies on a combination of attractive forces and steric effects. researchgate.net
Hydrogen bonding is a primary force in the chiral discrimination process. The N-H group of the sulfonamide linkage in the chiral selector acts as a potent hydrogen bond donor. Simultaneously, the oxygen atoms of the sulfonyl group and the amide carbonyl group serve as hydrogen bond acceptor sites. These sites can engage in multiple, stereospecific hydrogen bonds with suitable functional groups (e.g., hydroxyls, amides, carbonyls) on the analyte molecules. nih.govnih.gov The difference in the stability and geometry of the diastereomeric complexes formed between the CSP and each enantiomer, largely due to these hydrogen bonding interactions, is a key driver of separation. nih.govnih.gov
Furthermore, steric hindrance plays a crucial role. nih.govresearchgate.net The bulky isobutyl side chain of the leucine (B10760876) component (or the butyl chain in norleucine) and the tosyl group create a defined three-dimensional chiral cavity. For one enantiomer of an analyte, its substituents may fit comfortably within this cavity, allowing for close, favorable interactions. In contrast, the other enantiomer may experience significant steric repulsion with parts of the selector, preventing optimal binding and leading to its faster elution from the column. nih.govmdpi.com The combination of these attractive (hydrogen bonding, π-π stacking) and repulsive (steric) forces governs the chiral recognition mechanism. researchgate.net
Potential Utility in Other Advanced Chromatographic or Separation Techniques
While extensively studied in HPLC, the principles of chiral recognition demonstrated by N-[(4-methylphenyl)sulfonyl]norleucine and its analogs suggest potential utility in other advanced separation techniques.
Supercritical Fluid Chromatography (SFC): Polysaccharide-based and Pirkle-type CSPs are highly effective in SFC. mdpi.com Given the successful application of N-[(4-methylphenyl)sulfonyl]-L-leucine in HPLC-CSPs, it stands to reason that similar stationary phases could be highly effective in SFC. SFC often provides faster separations and uses more environmentally friendly mobile phases, making this a promising area for future development. mdpi.com
Capillary Electrophoresis (CE): In CE, chiral selectors can be added to the background electrolyte to achieve enantiomeric separations. This compound, as a single, soluble molecule, could potentially be used as a chiral additive in the mobile phase. Its ability to engage in hydrogen bonding and π-π interactions could enable it to form transient, diastereomeric complexes with analyte enantiomers, leading to differences in their electrophoretic mobility and enabling separation. nih.gov
Chiral Membrane Separations: The selective permeability of membranes can be exploited for chiral separations. nih.gov Incorporating chiral selectors like this compound into the structure of a polymer membrane could create chiral channels or pores. Such a membrane could exhibit differential transport rates for a pair of enantiomers, allowing for their separation on a larger, continuous scale than is possible with chromatography.
Molecular Interaction Studies and Mechanistic Investigations
Cellular Permeation and Uptake Mechanisms (Drawing from Analogous Sulfonamide Research)
While specific transporters for N-[(4-methylphenyl)sulfonyl]norleucine have not been identified, research on analogous compounds suggests the involvement of energy-dependent processes in its intracellular accumulation. For instance, the cellular pharmacology of N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)-urea (MPCU) revealed a concentrative accumulation that was sensitive to azide, an inhibitor of ATP production. nih.gov This suggests that after an initial entry, an energy-dependent mechanism may be responsible for sequestering the compound within the cell, leading to concentrations higher than in the extracellular medium. nih.gov This could involve active transport into specific organelles or binding to intracellular components that require energy for their conformation or function. nih.gov The uptake of cell-penetrating peptides, which are also rich in amino acids, often involves endocytosis, an energy-dependent process. nih.gov Given the amino acid nature of the norleucine moiety, it is plausible that amino acid transport systems could play a role, although the bulky tosyl group might hinder recognition by highly specific transporters.
Passive diffusion is a fundamental mechanism for the cellular entry of many sulfonamides. nih.govnih.gov This process is driven by the concentration gradient across the cell membrane and does not require metabolic energy. youtube.com Studies on the uptake of various sulfonamides into bacterial cells model the initial transport as a diffusion-like process for both the neutral and ionic forms of the molecule. nih.gov Similarly, the initial, rapid phase of MPCU uptake into human colon adenocarcinoma cells was found to be energy-independent, with the rate being a linear function of the extracellular concentration, which is characteristic of passive diffusion. nih.gov
The contribution of passive diffusion is significantly influenced by the compound's lipophilicity and its ionization state (pKa), which in turn depends on the extra- and intracellular pH. nih.gov For this compound, the non-polar character of the tosyl group and the n-butyl side chain of norleucine would enhance its lipophilicity, likely facilitating its passage across the lipid bilayer of the cell membrane. The highest intracellular accumulation for sulfonamides is often seen when there is a large pH gradient between the cell's interior and the exterior environment. nih.gov
Table 1: Comparison of Cellular Uptake Mechanisms for Sulfonamide Analogs
| Compound/Class | Primary Uptake Mechanism(s) | Key Findings | Reference |
|---|---|---|---|
| Sulfonamides (general, in bacteria) | Passive Diffusion | Uptake is pH-dependent and relies on the concentration gradient. nih.gov | nih.gov |
| MPCU (in human cancer cells) | Passive Diffusion & Energy-Dependent Sequestration | Rapid, non-saturable initial uptake followed by a slower, azide-sensitive accumulation phase. nih.gov | nih.gov |
| Zonisamide (in erythrocytes) | Passive Diffusion | Enters erythrocytes via a simple diffusion process. nih.gov | nih.gov |
Analysis of Intracellular Sequestration and Non-Specific Binding Phenomena
Once inside the cell, this compound is likely to interact with various intracellular components. These interactions can range from non-specific, low-affinity binding to more specific, high-affinity associations, potentially leading to its sequestration in certain cellular compartments.
The structural features of this compound suggest several possibilities for intracellular binding. The sulfonamide group is a key pharmacophore known to interact with proteins. nih.govnih.gov Studies on the binding of sulfonamides to the FK506-binding protein 12 (FKBP12) model system reveal that the sulfonamide oxygens can form a network of S=O···HC interactions with aromatic residues like tyrosine and phenylalanine. nih.gov Additionally, the amide group can form hydrogen bonds with the protein backbone. nih.gov
Furthermore, research has shown that sulfonamides can bind to erythrocyte proteins in both a saturable, high-affinity mode and a linear, low-affinity mode. nih.gov This suggests that this compound could bind non-specifically to abundant intracellular proteins such as albumin (if internalized into cells where it is present) and other cytosolic proteins. The nonspecific binding of peptides is a known phenomenon that can be influenced by factors like charge distribution and length. nih.gov The norleucine moiety, being an isomer of leucine (B10760876), could also mediate interactions with hydrophobic pockets of proteins that typically bind aliphatic amino acids.
The kinetics of intracellular binding and release are crucial for determining the compound's duration of action and potential for accumulation. Studies on the sulfonamide MPCU provide insight into these dynamics. After reaching a steady state, the loss of MPCU from cells was rapid, with a half-life of approximately 130 seconds, indicating that no tight-binding component was apparent and that the interactions are readily reversible. nih.gov
Table 2: Binding Characteristics of Analogous Sulfonamides
| Compound/Class | Binding Partner(s) | Binding Mode | Kinetic Insights | Reference |
|---|---|---|---|---|
| Sulfonamide Ligand (in FKBP12) | FKBP12 Protein | Hydrogen bonds, S=O···HC interactions, halogen-π interactions. nih.gov | High-affinity, well-characterized binding pocket. | nih.gov |
| Zonisamide (in erythrocytes) | Erythrocyte Proteins | Saturable high-affinity and linear low-affinity modes. nih.gov | Readily replaced by other sulfonamides, suggesting dynamic equilibrium. | nih.gov |
| MPCU (in cancer cells) | Unspecified intracellular components | Weak, reversible binding or sequestration. nih.gov | Rapid dissociation (T1/2 ≈ 130 sec). | nih.gov |
Enzymatic Interactions and Biocatalytic Relevance of the Norleucine Moiety
The structure of this compound suggests potential interactions with various enzymes, either as an inhibitor or as a substrate. The sulfonamide functional group is present in numerous enzyme inhibitors, and the non-canonical norleucine moiety offers unique properties for biocatalytic applications. nih.govnih.gov
Sulfonamides are well-known competitive inhibitors of dihydropteroate (B1496061) synthetase in bacteria. nih.gov They also show inhibitory activity against other enzymes, such as carbonic anhydrases. researchgate.net The tosyl group, in particular, has been incorporated into molecules that inhibit carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. nih.gov Therefore, this compound could potentially act as an inhibitor for enzymes that have a binding site accommodating its structure, particularly those involved in amino acid metabolism or peptide synthesis. umn.edu
The norleucine component is a non-proteinogenic amino acid, which means it is not one of the 20 standard amino acids encoded by the genetic code. The use of such non-canonical amino acids (ncAAs) is a significant area of research in drug discovery and biocatalysis. nih.govresearchgate.net Incorporating ncAAs like norleucine can modify the properties of peptides and other molecules, for instance, by increasing their stability against enzymatic degradation. nih.gov Derivatives of norleucine have been explored as potential enzyme inhibitors. Biocatalysis, the use of enzymes for chemical synthesis, is increasingly employed to create complex molecules like novel anticancer drugs, and ncAAs are valuable building blocks in these synthetic pathways. mdpi.comnih.gov The N-tosyl protection is common in peptide synthesis, suggesting that this compound could be a substrate or intermediate in enzyme-catalyzed reactions for generating more complex molecules.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)-urea (MPCU) |
| Zonisamide |
| Albumin |
| Tyrosine |
| Phenylalanine |
| Norleucine |
| Leucine |
| α-glucosidase |
| α-amylase |
| Carbonic anhydrase |
Role as an Enzyme Substrate or Inhibitor Analog in Biochemical Pathways
This compound has been investigated primarily as an enzyme inhibitor. The presence of the tosyl group often prevents such molecules from acting as substrates for enzymes that would typically process the parent amino acid. Instead, this modification can lead to the compound acting as an inhibitor, interfering with the normal catalytic activity of an enzyme.
The inhibitory action of N-tosylated amino acids can be attributed to their ability to bind to the active site of an enzyme, often mimicking the transition state of the natural substrate. The bulky and hydrophobic nature of the tosyl group can facilitate strong interactions with hydrophobic pockets within the enzyme's active site, leading to potent inhibition. While specific studies on this compound are limited, the behavior of other N-tosylated amino acids provides a framework for understanding its likely mechanism of action. For instance, N-tosyl-L-phenylalanine chloromethyl ketone (TPCK) is a well-known irreversible inhibitor of the protease chymotrypsin, where the tosyl-phenylalanine moiety directs the inhibitor to the enzyme's active site.
The inhibitory potential of compounds containing a sulfonamide group, like this compound, is a subject of broad pharmacological interest. These compounds have been synthesized and evaluated for their inhibitory activity against various enzymes, including lipoxygenase and alpha-glucosidase. scielo.br The general principle of noncompetitive inhibition is relevant here, where an inhibitor binds to an allosteric site on the enzyme, distinct from the substrate-binding site. This binding event induces a conformational change in the enzyme, which reduces its catalytic efficiency. nih.gov This mechanism is a plausible mode of action for this compound, depending on the specific enzyme it interacts with.
Influence on Specific Biosynthetic or Metabolic Processes Relevant to Amino Acids
The influence of this compound on amino acid metabolism is intrinsically linked to the metabolic roles of its parent amino acid, norleucine. Norleucine is an isomer of leucine and a close structural analog of methionine. wikipedia.org Due to these structural similarities, norleucine can be mistakenly incorporated into proteins in place of methionine by aminoacyl-tRNA synthetases. wikipedia.org This misincorporation can alter protein structure and function.
Given that norleucine can interfere with methionine and leucine metabolism, this compound is hypothesized to exert its influence on these pathways. By potentially inhibiting enzymes involved in the biosynthesis or catabolism of these amino acids, it could disrupt the normal flow of metabolites. For example, feedback inhibition is a common regulatory mechanism in amino acid biosynthesis, where the end product of a pathway inhibits an early enzyme in that same pathway. youtube.com A molecule like this compound, by mimicking an amino acid or an intermediate, could potentially act as an allosteric inhibitor of a key regulatory enzyme.
A notable example of a norleucine derivative impacting amino acid metabolism is the compound 6-diazo-5-oxo-L-norleucine (DON). DON is a glutamine antagonist that non-selectively inhibits enzymes involved in glutamine metabolism, demonstrating significant anti-tumor activity. embopress.org While structurally different from this compound, the activity of DON highlights the potential for norleucine derivatives to act as potent modulators of amino acid metabolic pathways.
The introduction of norleucine into proteins has also been explored as a way to enhance enzyme activity. In one study, the global replacement of methionine with norleucine in a lipase (B570770) from Thermoanaerobacter thermohydrosulfuricus resulted in improved hydrolysis of synthetic polyesters. frontiersin.org This suggests that modifications involving norleucine can subtly alter protein hydropathy and catalytic function. While this study focuses on the incorporation of the base amino acid, it underscores the principle that norleucine and its derivatives can have significant effects on protein and enzyme behavior, which in turn can influence broader metabolic processes.
The regulation of amino acid metabolism is complex, involving intricate networks of feedback loops and allosteric regulation to maintain cellular homeostasis. nih.gov The introduction of an exogenous molecule like this compound, with its potential to act as an enzyme inhibitor, could disrupt this delicate balance. Further research is needed to elucidate the specific enzymatic targets and the precise impact of this compound on the intricate web of amino acid biosynthesis and degradation.
Computational and Theoretical Investigations of N 4 Methylphenyl Sulfonyl Norleucine
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the behavior of molecules at an atomic level. These techniques are crucial for understanding how N-[(4-methylphenyl)sulfonyl]norleucine might interact with biological systems.
Molecular docking simulations are employed to predict the binding orientation and affinity of this compound to the active site of a protein or enzyme. While specific docking studies exclusively on this compound are not extensively documented in publicly available literature, insights can be drawn from studies on structurally similar N-tosylated amino acids and sulfonamide inhibitors.
For instance, docking studies of N-tosyl-indole hybrid thiosemicarbazones against tyrosinase have revealed key interactions. nih.govresearchgate.net The sulfonyl group's oxygen atoms frequently form hydrogen bonds with active site residues like asparagine and histidine. nih.gov Similarly, the aromatic rings can participate in π-π stacking or π-sulfur interactions with residues such as phenylalanine and histidine. nih.gov It is plausible that this compound would engage in similar interactions. The tosyl group could anchor the molecule in a binding pocket through hydrogen bonding and hydrophobic interactions, while the norleucine side chain could explore deeper, more lipophilic regions of the active site.
A hypothetical docking scenario of this compound with a generic enzyme active site might involve the interactions summarized in the table below.
| Functional Group of Ligand | Potential Interacting Residue(s) in Target | Type of Interaction |
| Sulfonyl (SO₂) | Arginine, Lysine, Histidine, Asparagine, Glutamine | Hydrogen Bonding |
| Phenyl Ring (of tosyl group) | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |
| Methyl Group (of tosyl group) | Alanine, Valine, Leucine (B10760876), Isoleucine | Hydrophobic Interaction |
| Norleucine Side Chain | Leucine, Isoleucine, Valine, Methionine | Hydrophobic/Van der Waals Interactions |
| Carboxyl Group | Serine, Threonine, Lysine, Arginine | Hydrogen Bonding, Ionic Interaction |
| Amide (NH) | Aspartate, Glutamate, Main-chain carbonyls | Hydrogen Bonding |
This table is illustrative and based on general principles of molecular interactions and findings from related compounds.
Conformational analysis of this compound is essential to understand its three-dimensional structure and flexibility, which are critical determinants of its biological activity. Energy minimization techniques are used to find the most stable conformation (lowest energy state) of the molecule. arxiv.orgnih.gov
Energy minimization calculations, often performed using molecular mechanics force fields like AMBER or OPLS, would likely reveal that the extended conformation of the norleucine side chain is energetically favorable in a non-polar environment, while more folded conformations might be preferred in aqueous solutions. The relative orientation of the tosyl group with respect to the amino acid backbone is also a critical factor. The most stable conformers would likely position the bulky tosyl group to minimize steric clashes with the norleucine side chain.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds.
While a specific QSAR model for a series containing only this compound is not available, studies on related N-tosylated amino acid derivatives and sulfonamides provide a strong basis for the development of such models. nih.govresearchgate.netresearchgate.net These studies have identified several molecular descriptors that are crucial for predicting the biological activity of this class of compounds.
Key descriptors would likely include:
Electronic Descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and dipole moment. These descriptors provide insights into the molecule's reactivity and ability to participate in electrostatic interactions.
Steric/Topological Descriptors: Including molecular weight, molecular volume, surface area, and shape indices like the Petitjean 3D index (PJI3). nih.govresearchgate.net These describe the size and shape of the molecule, which are critical for fitting into a binding site.
Hydrophobicity Descriptors: Such as the logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity and its ability to cross cell membranes and interact with hydrophobic pockets in proteins.
A hypothetical QSAR model for a series of N-tosylated amino acid derivatives might take the following form:
pIC₅₀ = c₀ + c₁ * logP + c₂ * LUMO_Energy + c₃ * PJI3
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and c₀, c₁, c₂, and c₃ are regression coefficients determined from a training set of compounds.
In QSAR studies of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives, descriptors such as the total symmetry index (Gu), 3D-MoRSE descriptors, and the 3D Petitjean index (PJI3) were found to be important in accounting for observed cytotoxic activities. nih.govresearchgate.net For a series of N-tosylated amino acid derivatives, a similar correlation would be expected.
For instance, an increase in hydrophobicity (higher logP) of the amino acid side chain might lead to increased binding affinity to a hydrophobic pocket, resulting in higher biological activity, up to a certain point (the "hydrophobic cliff"). Similarly, electronic properties of the tosyl group, which can be modulated by substituents on the phenyl ring, would likely correlate with activity. The presence of the methyl group in the para position of the phenyl ring in this compound influences the electronic properties of the aromatic system and can contribute to hydrophobic interactions within the binding site.
The following table illustrates a hypothetical correlation between structural descriptors and the inhibitory activity of a series of N-tosylated amino acids.
| Compound | Amino Acid Side Chain | logP | LUMO Energy (eV) | Observed pIC₅₀ |
| 1 | Glycine (B1666218) | 1.5 | -0.5 | 5.2 |
| 2 | Alanine | 2.0 | -0.6 | 5.8 |
| 3 | Valine | 3.0 | -0.7 | 6.5 |
| 4 | Norleucine | 3.5 | -0.75 | 7.0 |
| 5 | Phenylalanine | 4.0 | -0.9 | 6.8 |
This is a representative data table illustrating potential trends. Actual values would be determined experimentally and through detailed calculations.
Advanced Quantum Chemical Calculations
Advanced quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more accurate description of the electronic structure of this compound compared to semi-empirical methods. nih.gov These calculations can be used to determine a variety of molecular properties with high precision.
Key properties that can be calculated include:
Optimized Molecular Geometry: Providing precise bond lengths, bond angles, and dihedral angles. For example, calculations on a related sulfonamide, Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate, revealed a dihedral angle of 77.48° between the benzene (B151609) and pyrazole (B372694) rings. researchgate.net
Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the frontier molecular orbitals are crucial for understanding the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons.
Electrostatic Potential (ESP) Map: This map shows the distribution of charge on the molecular surface, identifying regions that are electron-rich (negative potential, likely to act as hydrogen bond acceptors) and electron-poor (positive potential, likely to act as hydrogen bond donors). For this compound, the oxygen atoms of the sulfonyl group and the carboxyl group would exhibit negative electrostatic potential, while the amide proton and the carboxylic acid proton would show positive potential.
Vibrational Frequencies: These can be calculated and compared with experimental infrared (IR) spectra to confirm the structure of the molecule.
The results of these calculations can provide a detailed picture of the molecule's intrinsic properties, which in turn can be used to rationalize its behavior in biological systems and to guide the design of new derivatives with improved properties.
Electronic Structure Characterization and Reactivity Prediction
The electronic structure of a molecule is fundamental to its chemical properties and reactivity. Quantum chemical methods, particularly Density Functional Theory (DFT), are widely employed to characterize the electronic landscape of molecules like this compound.
Molecular Orbitals and Electronic Properties: The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the phenyl ring of the tosyl group and the carboxylate moiety of the norleucine backbone. The LUMO, conversely, is likely to be distributed over the sulfonyl group and the phenyl ring, which can act as electron-accepting sites.
The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarizable and reactive.
Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical behavior of this compound. These descriptors, based on conceptual DFT, provide a quantitative measure of a molecule's reactivity.
Chemical Potential (μ): This descriptor indicates the tendency of electrons to escape from the system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): This represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (E_LUMO - E_HOMO) / 2. A harder molecule is less reactive.
Global Electrophilicity Index (ω): This index measures the propensity of a species to accept electrons. It is defined as ω = μ² / (2η).
While specific values for this compound are not available, representative data from DFT calculations on structurally similar N-sulfonylated amino acids can provide valuable estimates. For instance, studies on related compounds often utilize the B3LYP functional with a 6-311+G(d,p) basis set to obtain reliable electronic properties. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (electron-rich regions) around the oxygen atoms of the sulfonyl and carboxyl groups, making them susceptible to electrophilic attack. Conversely, positive potential (electron-poor regions) would be expected around the hydrogen atoms of the amine and carboxyl groups, indicating sites for nucleophilic attack.
Table 1: Predicted Electronic Properties and Reactivity Descriptors for this compound (Illustrative Values Based on Analogs)
| Parameter | Predicted Value | Significance |
|---|---|---|
| E_HOMO | ~ -7.0 eV | Electron-donating ability |
| E_LUMO | ~ -1.5 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV | Chemical stability and reactivity |
| Chemical Potential (μ) | ~ -4.25 eV | Electron escaping tendency |
| Chemical Hardness (η) | ~ 2.75 eV | Resistance to charge transfer |
| Electrophilicity Index (ω) | ~ 3.28 eV | Propensity to accept electrons |
Investigation of Intermolecular Interaction Energies and Dynamics
The biological activity and physical properties of this compound are significantly influenced by its interactions with other molecules, such as water, proteins, or other molecules of its own kind in the solid state. Computational methods can be used to investigate the nature and strength of these interactions.
Intermolecular Hydrogen Bonding: this compound possesses several functional groups capable of forming hydrogen bonds. The N-H group of the sulfonamide and the O-H group of the carboxylic acid can act as hydrogen bond donors. The oxygen atoms of the sulfonyl group and the carbonyl oxygen of the carboxylic acid are potent hydrogen bond acceptors. These interactions are crucial for the molecule's conformation and its binding to biological targets. nih.gov
In the solid state, these hydrogen bonds can lead to the formation of well-defined supramolecular structures, such as dimers or extended networks. The strength of these hydrogen bonds can be estimated using computational methods by calculating the interaction energy between the participating molecules.
Molecular Dynamics Simulations: MD simulations can provide insights into the conformational flexibility of this compound and its interactions with solvent molecules over time. By simulating the molecule in a box of water, for example, one can study the stability of its conformation, the dynamics of hydrogen bonding with water, and the hydration of its different parts. Such simulations typically employ force fields like AMBER or GROMOS to describe the interatomic forces.
Table 2: Predicted Intermolecular Interaction Energies for this compound Dimers (Illustrative Values Based on Analogs)
| Interaction Type | Typical Energy Range (kcal/mol) | Contributing Moieties |
|---|---|---|
| Carboxylic Acid Dimer (O-H···O=C) | -10 to -15 | -COOH groups |
| Sulfonamide N-H···O=S Hydrogen Bond | -4 to -7 | -SO₂NH- groups |
| π-π Stacking | -2 to -5 | Phenyl rings of the tosyl group |
| Hydrophobic Interaction (Butyl Chain) | -1 to -3 | Norleucine side chains |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N-[(4-methylphenyl)sulfonyl]norleucine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sulfonylation of norleucine using 4-methylbenzenesulfonyl chloride under alkaline conditions (e.g., NaHCO₃ or NaOH). Key variables include temperature (0–25°C), solvent choice (e.g., THF or DCM), and reaction time (2–24 hours). Yield optimization requires monitoring pH to avoid hydrolysis of the sulfonyl group . For analogous sulfonamide syntheses, photoelectron spectroscopy and oxidation potential measurements (e.g., cyclic voltammetry) are used to confirm electronic properties post-synthesis .
Q. How is the molecular conformation of this compound characterized in solid-state studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond lengths, angles, and torsional parameters. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking) by calculating contact percentages (e.g., H···H, H···O/S). For example, a related sulfonamide compound showed 58.3% H···H contacts and 12.5% H···O interactions in its crystal lattice .
Q. What spectroscopic techniques are essential for validating the structure of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify proton environments (e.g., methyl groups at δ ~2.4 ppm) and sulfonyl/carbonyl carbons (δ ~160–180 ppm).
- IR : Confirm sulfonamide S=O stretches (~1360 cm⁻¹ and 1170 cm⁻¹) and amine N–H bends (~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Advanced Research Questions
Q. How can conflicting data on the biological activity of sulfonamide derivatives be resolved?
- Methodological Answer : Contradictions in receptor binding or enzyme inhibition data may arise from assay conditions (e.g., pH, ionic strength) or stereochemical impurities. Strategies include:
- Reproducibility Checks : Repeating experiments with independent synthesis batches and blinded analysis .
- Docking Simulations : Use molecular dynamics (e.g., AutoDock Vina) to compare binding poses of enantiomers. For example, neurotensin receptor selectivity (NTS2 vs. NTS1) in analogs depends on trifluoroacetyl group orientation .
Q. What experimental designs are optimal for studying the hydrolytic stability of this compound in physiological conditions?
- Methodological Answer :
- pH-Varied Kinetics : Incubate the compound in buffers (pH 1–9) at 37°C, sampling aliquots at intervals (0–72 hours). Analyze degradation via HPLC-MS to identify cleavage products (e.g., free norleucine).
- Activation Energy Calculation : Use Arrhenius plots (k vs. 1/T) from data at 25°C, 37°C, and 50°C to predict shelf-life .
Q. How do substituents on the phenyl ring affect the compound’s intermolecular interactions in co-crystallization studies?
- Methodological Answer : Introduce electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups to the 4-methylphenyl moiety and compare packing efficiencies via SC-XRD. For example, replacing –CH₃ with –CF₃ in a related compound increased halogen bonding contributions from 3.2% to 9.8% in Hirshfeld surfaces .
Q. What strategies mitigate racemization during the synthesis of this compound?
- Methodological Answer :
- Chiral Auxiliaries : Use (R)- or (S)-BINOL to control stereochemistry during sulfonylation.
- Low-Temperature Reactions : Conduct steps below 0°C to reduce epimerization risk.
- Enantiomeric Excess (ee) Validation : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) and polarimetric measurements ([α]D) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
